![molecular formula C26H24N2O4S B2498132 (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-81-5](/img/structure/B2498132.png)
(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It has a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . Benzothiazole and its derivatives have been associated with a wide range of medicinal properties, including anti-inflammatory, anti-tubercular, and anti-Parkinsonian effects .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with a carboxylic acid in the presence of a dehydrating agent . The exact synthesis process for “(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is not available in the sources I found.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions, depending on their specific structure. For example, they can undergo nucleophilic substitution reactions . The specific chemical reactions that “(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” can participate in are not available in the sources I found.
Scientific Research Applications
- NLO materials are essential for applications in optical signal processing, ultrafast switches, sensors, laser amplifiers, and organic solar cells .
- 6-Ethoxy-2-mercaptobenzothiazole (a derivative of the compound) serves as a reagent in the preparation of nitrothiazolythio benzothiazoles, which are used as carbon-junction N-terminal kinase inhibitors .
- MALDI-MS is a technique for analyzing biomolecules’ mass. The compound has been employed in this context, aiding in mass determination .
- Derivatives of the compound have been synthesized and investigated for their antioxidant and antibacterial properties. These studies contribute to understanding potential therapeutic applications .
- Novel derivatives of the compound have been synthesized, some of which exhibit anti-cancer potential. These compounds could serve as leads for developing targeted therapies .
Nonlinear Optical (NLO) Materials
Carbon-Junction N-Terminal Kinase Inhibitors
Matrix-Assisted Laser Desorption Mass Spectrometry (MALDI-MS)
Antioxidant and Antibacterial Activities
Design of Anti-Cancer Agents
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the growth of M. tuberculosis .
Biochemical pathways
Benzothiazole derivatives are often involved in disrupting essential biochemical pathways in the target organism .
Pharmacokinetics
The pharmacokinetic properties of benzothiazole derivatives can vary widely depending on their specific chemical structure .
Result of action
The result of the action of benzothiazole derivatives is often the inhibition of growth or death of the target organism .
Future Directions
properties
IUPAC Name |
4-benzoyl-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-32-21-13-14-22-23(17-21)33-26(28(22)15-16-31-2)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPYZNYKFJIXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
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